
(2S)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane is an organic peroxide compound known for its unique structure and properties Organic peroxides, including tetroxanes, are characterized by the presence of a peroxide group (–O–O–) and are often used in various chemical reactions due to their ability to release oxygen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane typically involves the reaction of heptanal with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then undergoes cyclization to form the tetroxane ring. The reaction conditions often include:
Temperature: Typically carried out at low temperatures to prevent decomposition.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or chloroform are commonly used.
Industrial Production Methods
Industrial production of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of aldehydes or ketones.
Reduction: Reduction of the peroxide group can yield alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like ethanol, methanol, and acetone.
Major Products Formed
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted organic compounds depending on the reagents used.
科学研究应用
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release oxygen.
Industry: Used in polymerization reactions as an initiator and in the production of various polymers and resins.
作用机制
The mechanism of action of 3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane involves the cleavage of the peroxide bond to release oxygen. This process can generate reactive oxygen species (ROS), which can participate in various chemical reactions. The molecular targets and pathways involved include:
Oxidative Stress: The generation of ROS can induce oxidative stress in biological systems, leading to potential antimicrobial effects.
Polymerization: In industrial applications, the release of oxygen can initiate polymerization reactions.
相似化合物的比较
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar structure but with different alkyl groups.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Known for its explosive properties and used in different applications.
Formaldehyde Diperoxide: Another organic peroxide with similar reactivity but different applications.
Uniqueness
3,6-Diheptyl-3,6-dimethyl-1,2,4,5-tetroxane is unique due to its specific alkyl groups, which influence its reactivity and applications. The presence of heptyl groups can enhance its solubility in organic solvents and affect its stability and reactivity compared to other tetroxanes.
属性
CAS 编号 |
920798-85-2 |
|---|---|
分子式 |
C18H20BrNO |
分子量 |
346.3 g/mol |
IUPAC 名称 |
(2S)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1 |
InChI 键 |
CAJBUAPGXWAZRG-GOSISDBHSA-N |
手性 SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
规范 SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


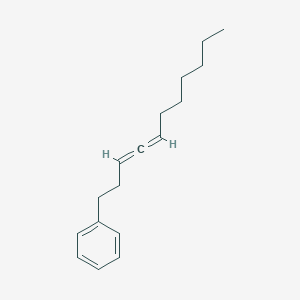
![Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-](/img/structure/B14195540.png)
![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
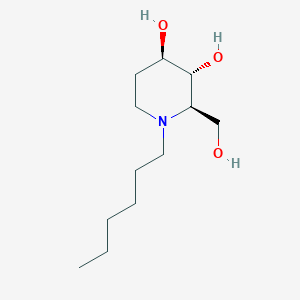
![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
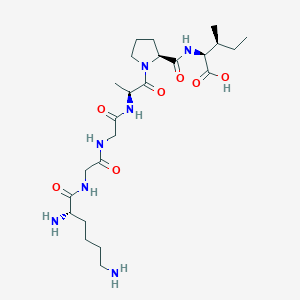
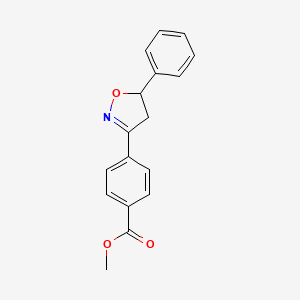
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
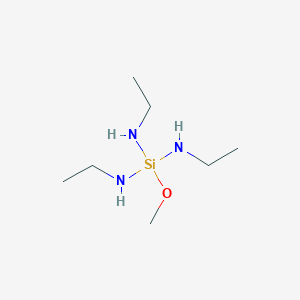
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
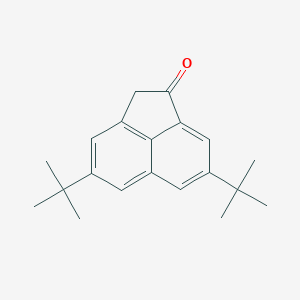
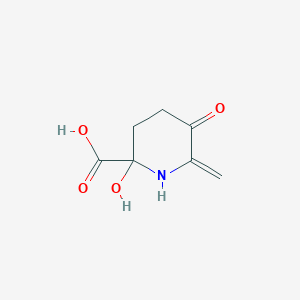
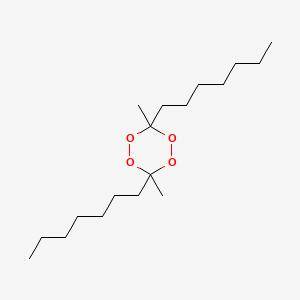
![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
